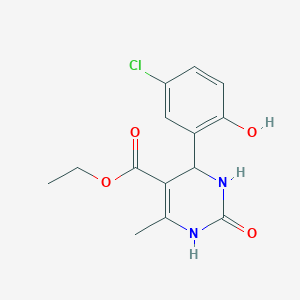![molecular formula C17H16N4O4 B3827300 3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B3827300.png)
3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as SCH 58261 and is a potent and selective antagonist of the adenosine A2A receptor.
Mechanism of Action
The adenosine A2A receptor is a G protein-coupled receptor that is primarily expressed in the brain. Activation of this receptor has been shown to have a neuroprotective effect and improve cognitive function. However, overactivation of this receptor has been linked to various neurological disorders. 3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one selectively binds to the adenosine A2A receptor and blocks its activation, leading to a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
In addition to its neurological effects, 3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one has also been studied for its effects on other physiological systems. This molecule has been shown to inhibit platelet aggregation and reduce the formation of blood clots. It has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one in lab experiments is its high selectivity for the adenosine A2A receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other physiological systems. However, one limitation of this molecule is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one. One area of interest is the potential use of this molecule as a therapeutic agent for neurological disorders. Further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans. Another direction for research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the effects of this molecule on other physiological systems and its potential use in other fields such as cardiovascular research and cancer therapy should also be explored.
Conclusion:
3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one is a chemical compound that has shown promising results in preclinical studies as a potential therapeutic agent for neurological disorders. Its high selectivity for the adenosine A2A receptor makes it an ideal tool for studying the specific effects of blocking this receptor. However, further research is needed to determine its safety and efficacy in humans and explore its potential use in other fields.
Scientific Research Applications
The primary application of 3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one is in the field of neuroscience. This molecule has been extensively studied for its ability to selectively block the adenosine A2A receptor, which is involved in various neurological disorders such as Parkinson's disease, Huntington's disease, and schizophrenia. SCH 58261 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
properties
IUPAC Name |
3-hydroxy-3-[(2E)-2-[(4-nitrophenyl)hydrazinylidene]propyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11(19-20-12-6-8-13(9-7-12)21(24)25)10-17(23)14-4-2-3-5-15(14)18-16(17)22/h2-9,20,23H,10H2,1H3,(H,18,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFQRVVVRVMFZ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-{[3-(1H-pyrazol-1-yl)benzyl]amino}propyl)quinazolin-4(3H)-one](/img/structure/B3827228.png)

![2-[(4-(4-morpholinyl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B3827233.png)
![3-chloro-6-{4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyridazine bis(trifluoroacetate)](/img/structure/B3827241.png)

![N-[4-({6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)phenyl]acetamide](/img/structure/B3827251.png)
![N-methyl-3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B3827257.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3827261.png)
![2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B3827265.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3827290.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B3827304.png)
![(4-fluorophenyl)[(4-phenyl-1H-1,2,3-triazol-5-yl)methyl]amine](/img/structure/B3827306.png)
![4-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B3827310.png)